4,5-Bis(bromomethyl)-1,3-dioxol-2-one
Description
Properties
CAS No. |
62458-19-9 |
|---|---|
Molecular Formula |
C5H4Br2O3 |
Molecular Weight |
271.89 g/mol |
IUPAC Name |
4,5-bis(bromomethyl)-1,3-dioxol-2-one |
InChI |
InChI=1S/C5H4Br2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |
InChI Key |
GZMPBWRVQSXAJR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(OC(=O)O1)CBr)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of 4,5-bis(bromomethyl)-1,3-dioxol-2-one are influenced by substituent variations. Below is a comparative analysis with structurally related compounds:
Reactivity and Spectroscopic Differences
- Electrophilic Reactivity : Bromine in this compound enhances its alkylation efficiency compared to its chlorinated counterpart (Cl has lower leaving-group ability) .
- Vibrational Spectroscopy : Quantum chemical simulations reveal distinct infrared (IR) spectral peaks for brominated vs. chlorinated derivatives. For example, C-Br stretching vibrations appear at 500–600 cm⁻¹ , while C-Cl stretches occur at 600–700 cm⁻¹ .
- Thermal Stability : Brominated derivatives exhibit lower thermal stability than DMDO due to weaker C-Br bonds, necessitating storage at -20°C to prevent decomposition .
Research Findings and Key Studies
- Spectroscopic Analysis: Comparative quantum chemical studies (DFT) highlight that brominated derivatives exhibit greater charge delocalization and polarizability than chlorinated or non-halogenated analogues, impacting their reactivity in cross-coupling reactions .
- Synthetic Utility : this compound is preferred over DMDO in polymer chemistry for creating crosslinked networks with enhanced mechanical properties .
- Toxicity Profile : Brominated compounds show higher cytotoxicity in vitro compared to DMDO, necessitating stringent impurity controls in pharmaceuticals .
Preparation Methods
Extended Reaction Time and Excess Brominating Agent
Prolonged reflux (6–16 hours) with 3.5 equivalents of NBS increases bis-product yield to 20–30%. For example, refluxing DMDO (11.4 g) with NBS (19.6 g) and AIBN (0.5 g) in CCl₄ for 6 hours yielded 54% monobrominated and 22% bis-brominated products.
Solvent Effects
Non-polar solvents like carbon tetrachloride or benzene stabilize bromine radicals, favoring bis-substitution. Polar solvents (e.g., DMF) reduce radical lifetime, suppressing over-bromination.
Photochemical Activation
Ultraviolet (UV) irradiation at 254 nm during bromination enhances radical generation, achieving 15–25% bis-product yields without thermal decomposition.
Mechanistic Insights and Byproduct Formation
The reaction proceeds via a radical chain mechanism:
-
Initiation : AIBN decomposes to generate radicals, abstracting bromine from NBS to form Br· radicals.
-
Propagation : Br· abstracts a hydrogen from DMDO’s methyl group, forming a carbon radical that reacts with NBS to yield the monobrominated product.
-
Over-bromination : Further bromination of the monobrominated intermediate produces this compound.
Key Challenges :
-
Regioselectivity : The 4-methyl group is more reactive than the 5-methyl group due to steric and electronic effects, leading to preferential mono-bromination.
-
Purification : Bis-brominated products require chromatography or fractional distillation for isolation due to similar physical properties to starting materials.
Alternative Synthetic Routes
Direct Bromination with Elemental Bromine
While less common, bromine (Br₂) in CCl₄ with radical initiators can yield bis-brominated products. However, this method risks dibromine side reactions and lower selectivity.
Rearrangement of Halogenated Intermediates
4-Chloromethyl-5-methyl-1,3-dioxol-2-one undergoes bromine exchange using HBr or LiBr, but this route is inefficient for large-scale synthesis.
Comparative Analysis of Methods
| Method | Conditions | Yield (Bis-Product) | Advantages | Limitations |
|---|---|---|---|---|
| Radical bromination (NBS) | NBS (1.3–3.5 eq), AIBN, CCl₄, 80°C | 10–30% | High scalability, mild conditions | Low selectivity, requires purification |
| Photochemical activation | UV light, NBS (2.0 eq), CCl₄, 25°C | 15–25% | Avoids thermal degradation | Specialized equipment needed |
| Elemental bromine | Br₂ (2.0 eq), AIBN, CCl₄, reflux | 5–15% | Cost-effective | Poor selectivity, safety hazards |
Industrial-Scale Considerations
For commercial production, the radical bromination method with NBS is preferred due to reproducibility and safety. Key optimizations include:
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